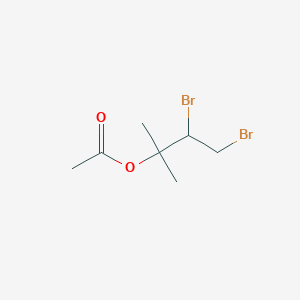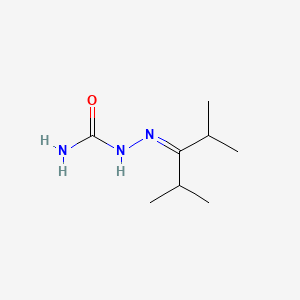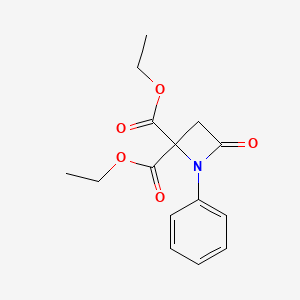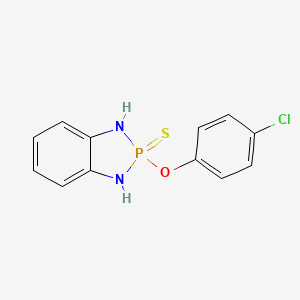
2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide is a complex organic compound that belongs to the class of benzodiazaphospholes This compound is characterized by the presence of a chlorophenoxy group and a sulfide group attached to the benzodiazaphosphole ring
Méthodes De Préparation
The synthesis of 2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorophenol with a suitable phosphorodichloridate to form the chlorophenoxy intermediate. This intermediate is then reacted with a benzodiazaphosphole derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding phenolic and phosphoric acid derivatives.
Applications De Recherche Scientifique
2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide can be compared with other similar compounds such as:
2-(4-Bromophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide: This compound has a bromine atom instead of chlorine, which may result in different chemical reactivity and biological activity.
2-(4-Methylphenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide: The presence of a methyl group instead of chlorine can affect the compound’s properties and applications.
2-(4-Nitrophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide:
Propriétés
Numéro CAS |
5170-43-4 |
|---|---|
Formule moléculaire |
C12H10ClN2OPS |
Poids moléculaire |
296.71 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-2-sulfanylidene-1,3-dihydro-1,3,2λ5-benzodiazaphosphole |
InChI |
InChI=1S/C12H10ClN2OPS/c13-9-5-7-10(8-6-9)16-17(18)14-11-3-1-2-4-12(11)15-17/h1-8H,(H2,14,15,18) |
Clé InChI |
ZMSYYONJIDOJAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NP(=S)(N2)OC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


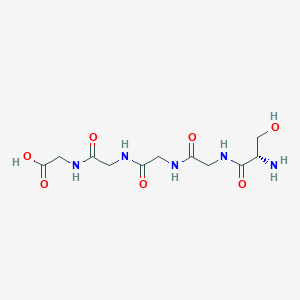

![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)


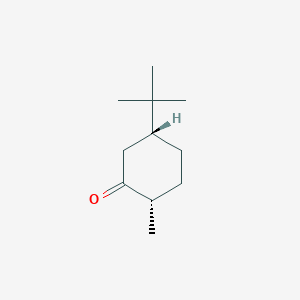


![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)

